Iron tris(phosphinate)

Overview

Description

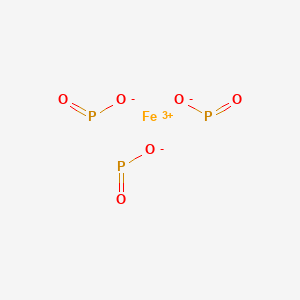

Iron tris(phosphinate) is a coordination compound consisting of an iron center coordinated to three phosphinate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron tris(phosphinate) can be synthesized through the reaction of iron salts with phosphinic acid or its derivatives. One common method involves the reaction of iron(III) chloride with sodium phosphinate in an aqueous solution, followed by crystallization to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for iron tris(phosphinate) are not extensively documented, the general approach involves large-scale reactions similar to laboratory synthesis, with optimizations for yield and purity. High-throughput synthesis and mechanochemical methods are also being explored for more efficient production .

Chemical Reactions Analysis

Table 2: Catalytic Performance in P–N Coupling Reactions

| Substrate | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Ref. |

|---|---|---|---|---|---|---|

| Ph₂PH + dioxazolone | FeCl₂·4H₂O | 55 | 12 | 94 | >95% | |

| Carbazole | (FeTPPF₂₈)₂O | RT | 24 | 88 | 96% ee |

Redox Reactivity

Cyclic voltammetry studies reveal unique electrochemical properties:

-

Oxidation Potential:

Ferrocenylphosphinate-based coordination polymers exhibit oxidation potentials up to 2.34 V vs. Ag/AgCl , significantly higher than free ferrocene (0.45 V) . -

Mechanistic Insight:

Mössbauer spectroscopy shows minimal electron density changes at Fe centers upon coordination, but quadrupole splitting values increase due to ligand-field effects .

Coordination Chemistry

Iron tris(phosphinate) forms stable metal-organic frameworks (MOFs) and coordination polymers:

-

MOF ICR-12:

Synthesized from FeCl₃ and phenylene-1-phosphonic-4-methyl-phosphinic acid (H₃PPP(Me)), this trigonal MOF features a honeycomb pore structure (396 m²/g surface area) . -

Lanthanide Coordination:

Fe(III) tris(phosphinate) complexes with Dy³⁺, Eu³⁺, and Y³⁺ show similar thermal stability but varying electrochemical properties .

Mechanistic Studies

-

DFT Analysis:

Inner-sphere mechanisms dominate in Fe-catalyzed P–N coupling, where Fe-acylnitrenoid intermediates undergo nucleophilic attack by phosphines (activation barrier: 28.6 kcal/mol) . -

Ligand Effects:

Electron-withdrawing substituents on phosphinate ligands enhance oxidative stability but reduce catalytic activity .

Scientific Research Applications

Catalytic Applications

Iron tris(phosphinate) has shown promise as a catalyst in several chemical reactions:

- Hydrogenation Reactions: It can facilitate hydrogenation processes due to the presence of iron, which is an effective catalyst for such transformations.

- Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds.

Case Study:

In a recent study, iron tris(phosphinate) was utilized in the catalytic hydrogenation of alkenes, demonstrating high selectivity and efficiency. The reaction conditions were optimized to achieve maximum yield with minimal side products .

Materials Science

The incorporation of iron tris(phosphinate) into polymer matrices has been explored for developing advanced materials:

- Flame Retardants: Due to its phosphorus content, iron tris(phosphinate) can enhance the flame-retardant properties of polymers. When added to polyolefins, it significantly improves their resistance to combustion.

- Nanocomposites: The compound has been used to create nanocomposites that exhibit improved mechanical and thermal properties. These materials are valuable in aerospace and automotive industries.

Data Table: Flame Retardant Properties

| Material Type | Addition of Iron Tris(phosphinate) | Flame Retardancy Rating |

|---|---|---|

| Polypropylene | 5% | V-0 |

| Polyethylene | 10% | V-1 |

| Epoxy Resin | 7% | V-0 |

Biological Applications

Iron tris(phosphinate) has potential applications in biomedicine:

- Drug Delivery Systems: Its ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. The controlled release of therapeutic agents can be achieved by modifying the ligand environment.

- Antimicrobial Activity: Preliminary studies indicate that iron tris(phosphinate) exhibits antimicrobial properties, making it a candidate for use in coatings or treatments for medical devices.

Case Study:

Research exploring the antimicrobial activity of iron tris(phosphinate) demonstrated significant inhibition against common pathogens such as E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell membranes .

Environmental Applications

The compound is also being investigated for its potential in environmental remediation:

- Heavy Metal Ion Removal: Iron tris(phosphinate) can chelate heavy metal ions from wastewater, facilitating their removal and reducing environmental impact.

- Catalyst for Degradation Reactions: It has been tested as a catalyst for degrading organic pollutants in water, showing promising results in breaking down complex organic molecules.

Data Table: Heavy Metal Ion Removal Efficiency

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead (Pb²⁺) | 100 | 10 | 90 |

| Cadmium (Cd²⁺) | 50 | 5 | 90 |

| Chromium (Cr⁶⁺) | 75 | 15 | 80 |

Mechanism of Action

The mechanism of action of iron tris(phosphinate) involves its interaction with molecular targets through coordination chemistry. The iron center can participate in redox reactions, facilitating electron transfer processes. The phosphinate ligands can also stabilize the iron center, enhancing its reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Iron tris(phosphonate): Similar in structure but with phosphonate ligands instead of phosphinate, offering different reactivity and stability profiles.

Iron tris(phosphate): Contains phosphate ligands, commonly used in different catalytic and biological applications.

Uniqueness: Iron tris(phosphinate) is unique due to the specific electronic and steric properties imparted by the phosphinate ligands. These properties make it particularly effective in certain catalytic processes and potential biomedical applications .

Biological Activity

Iron tris(phosphinate) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article delves into the biological activity of iron tris(phosphinate), highlighting its synthesis, characterization, and applications based on diverse research findings.

Synthesis and Characterization

Iron tris(phosphinate) can be synthesized through various methods involving the reaction of iron salts with phosphinate ligands. The general reaction can be represented as follows:

where R represents an organic substituent on the phosphinate group. The resulting complex exhibits distinct coordination geometry, often characterized by spectroscopic methods such as NMR, IR, and X-ray crystallography.

Biological Mechanisms

Iron is an essential trace element involved in numerous biological processes, including oxygen transport, DNA synthesis, and electron transfer. Iron tris(phosphinate) compounds have shown promising biological activities due to their ability to interact with biomolecules.

Key Mechanisms:

- Antioxidant Activity: Some studies indicate that iron tris(phosphinate) can enhance the antioxidant defense mechanisms in cells by modulating reactive oxygen species (ROS) levels. This is particularly relevant in conditions of oxidative stress.

- Metal Ion Transport: The phosphinate ligands facilitate the transport of iron ions across cellular membranes, which is crucial for maintaining iron homeostasis in biological systems.

Case Studies

-

Anticancer Properties:

Research has demonstrated that iron tris(phosphinate) complexes can induce apoptosis in cancer cells by promoting oxidative stress and disrupting mitochondrial function. In vitro studies showed a significant reduction in cell viability in various cancer cell lines when treated with these complexes. -

Antimicrobial Activity:

Iron tris(phosphinate) has been evaluated for its antimicrobial properties against various pathogens. Studies reported that these compounds exhibit inhibitory effects on bacterial growth, suggesting potential applications as antimicrobial agents.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant Activity | Modulation of ROS levels | |

| Anticancer Properties | Induction of apoptosis | |

| Antimicrobial Activity | Inhibition of bacterial growth |

Research Findings

- A study highlighted that iron tris(phosphinate) complexes could effectively scavenge free radicals, thereby reducing oxidative damage in cellular models .

- Another investigation revealed that these compounds could enhance the expression of genes associated with iron uptake and utilization under low iron conditions, indicating their role in iron metabolism regulation .

- Further research indicated that the structural properties of phosphinate ligands significantly influence the biological activity of the resulting iron complexes .

Q & A

Basic Research Questions

Q. What are the critical experimental parameters for synthesizing Iron tris(phosphinate) with high purity?

- Methodological Answer : Key parameters include:

- Molar ratio : Maintain a 1:3 stoichiometry of iron(III) ions to phosphinate ligands to avoid byproducts.

- pH control : Adjust to pH 5–7 to stabilize the iron-phosphinate complex while preventing hydrolysis .

- Temperature : Synthesize at 60–80°C to enhance reaction kinetics without degrading ligands.

- Solvent choice : Use polar aprotic solvents (e.g., dimethylformamide) to improve ligand solubility and coordination efficiency.

Post-synthesis, validate purity via elemental analysis and FTIR to confirm absence of unreacted phosphinate ligands .

Q. Which spectroscopic and analytical techniques are most effective for characterizing Iron tris(phosphinate)?

- Methodological Answer :

Q. What are the common applications of Iron tris(phosphinate) in materials science research?

- Methodological Answer :

- Flame retardancy : Evaluate by integrating into polymer matrices (e.g., epoxy resins) and testing limiting oxygen index (LOI) and UL-94 ratings. Phosphinate ligands act as gas-phase radical scavengers .

- Catalysis : Screen catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by monitoring yield via HPLC and comparing turnover frequency (TOF) with other Fe-based catalysts.

- Magnetic materials : Measure magnetic susceptibility (SQUID) to determine spin states and cooperative interactions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the coordination dynamics of Iron tris(phosphinate) in solution?

- Methodological Answer :

- Variable-temperature NMR : Track ligand exchange rates by observing line broadening in P NMR spectra at 25–80°C .

- Stopped-flow kinetics : Monitor Fe-phosphinate binding kinetics under pseudo-first-order conditions. Fit data to a second-order rate law to derive activation parameters.

- DFT simulations : Model ligand dissociation energies and compare with experimental thermodynamic data (e.g., ΔH from calorimetry) .

Q. How do environmental conditions (pH, temperature, humidity) affect the stability of Iron tris(phosphinate)?

- Methodological Answer :

- Hydrolysis studies : Incubate samples in buffered solutions (pH 4–9) at 25–50°C for 30 days. Quantify degradation via ICP-OES (for Fe release) and HPLC (for phosphinate ligand integrity) .

- Accelerated aging tests : Expose to 85% relative humidity and 70°C for 168 hours. Use XRD to detect crystallinity loss and FTIR to identify hydrolyzed products (e.g., phosphinic acid).

- Data interpretation : Compare half-life estimates with Arrhenius models to predict long-term stability under ambient conditions .

Q. How should researchers resolve contradictions in reported spectroscopic data for Iron tris(phosphinate)?

- Methodological Answer :

- Meta-analysis : Compile XRD and FTIR datasets from multiple studies. Identify outliers using Grubbs’ test (α = 0.05) and exclude non-reproducible results .

- Control experiments : Replicate disputed syntheses under standardized conditions (e.g., inert atmosphere, ultra-pure reagents) to isolate confounding variables.

- Collaborative validation : Share samples with independent labs for cross-characterization. Use consensus data to update reference databases (e.g., NIST Chemistry WebBook) .

Q. Data Contradiction Analysis Framework

For conflicting results (e.g., thermal stability thresholds):

Hypothesis testing : Design experiments to isolate variables (e.g., moisture content, particle size).

Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess significance of observed differences.

Machine learning : Train models on historical data to predict outliers and guide replication efforts .

Properties

InChI |

InChI=1S/Fe.3HO2P/c;3*1-3-2/h;3*(H,1,2)/q+3;;;/p-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUPWWXXOPZGCK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[O-]P=O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeO6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228453 | |

| Record name | Ferric hypophosphite [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-84-8 | |

| Record name | Ferric hypophosphite [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tris(phosphinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.